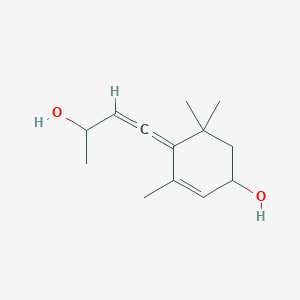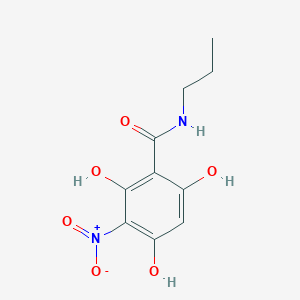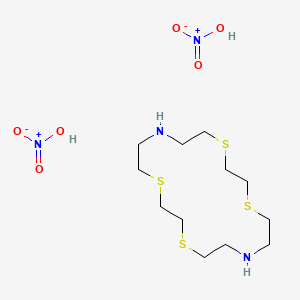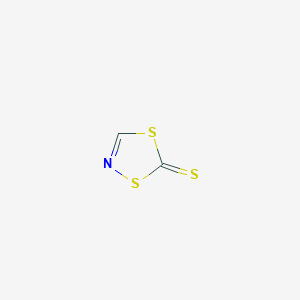![molecular formula C35H47FO B14274259 2-Fluoro-4-octyl-4'-[(4-octylphenyl)methoxy]-1,1'-biphenyl CAS No. 141778-48-5](/img/structure/B14274259.png)
2-Fluoro-4-octyl-4'-[(4-octylphenyl)methoxy]-1,1'-biphenyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Fluoro-4-octyl-4’-[(4-octylphenyl)methoxy]-1,1’-biphenyl is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of a fluorine atom, two octyl groups, and a methoxy group attached to the biphenyl core. The unique structural features of this compound make it of interest in various fields of scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-4-octyl-4’-[(4-octylphenyl)methoxy]-1,1’-biphenyl typically involves multiple steps, including electrophilic aromatic substitution and nucleophilic substitution reactions. One common synthetic route includes the following steps:
Electrophilic Aromatic Substitution:
Nucleophilic Substitution: The methoxy group can be introduced through a nucleophilic substitution reaction using a methoxy-containing reagent.
Alkylation: The octyl groups can be introduced through Friedel-Crafts alkylation using octyl halides and a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-Fluoro-4-octyl-4’-[(4-octylphenyl)methoxy]-1,1’-biphenyl undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic positions, leading to the formation of benzylic alcohols or ketones.
Reduction: Reduction reactions can be performed to reduce any carbonyl groups present in the compound to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted position, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as hydroxide ions (OH⁻) and alkoxide ions (RO⁻) are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield benzylic alcohols or ketones, while substitution reactions can produce various substituted biphenyl derivatives.
Applications De Recherche Scientifique
2-Fluoro-4-octyl-4’-[(4-octylphenyl)methoxy]-1,1’-biphenyl has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: It is studied for its potential biological activities, including its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development.
Industry: The compound is used in the development of advanced materials, including liquid crystals and organic semiconductors.
Mécanisme D'action
The mechanism of action of 2-Fluoro-4-octyl-4’-[(4-octylphenyl)methoxy]-1,1’-biphenyl involves its interactions with specific molecular targets and pathways. The presence of the fluorine atom and the octyl groups can influence the compound’s binding affinity and selectivity towards certain receptors or enzymes. The methoxy group can also play a role in modulating the compound’s electronic properties and reactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Octylphenylboronic acid: Similar in structure but contains a boronic acid group instead of a methoxy group.
4-Octylphenol: Contains an octyl group and a hydroxyl group attached to the phenyl ring.
4-Octylbenzoic acid: Contains an octyl group and a carboxylic acid group attached to the phenyl ring.
Uniqueness
2-Fluoro-4-octyl-4’-[(4-octylphenyl)methoxy]-1,1’-biphenyl is unique due to the presence of the fluorine atom, which can significantly influence its chemical and physical properties. The combination of the fluorine atom, octyl groups, and methoxy group provides a distinct set of characteristics that differentiate it from other similar compounds.
Propriétés
Numéro CAS |
141778-48-5 |
|---|---|
Formule moléculaire |
C35H47FO |
Poids moléculaire |
502.7 g/mol |
Nom IUPAC |
2-fluoro-4-octyl-1-[4-[(4-octylphenyl)methoxy]phenyl]benzene |
InChI |
InChI=1S/C35H47FO/c1-3-5-7-9-11-13-15-29-17-19-31(20-18-29)28-37-33-24-22-32(23-25-33)34-26-21-30(27-35(34)36)16-14-12-10-8-6-4-2/h17-27H,3-16,28H2,1-2H3 |
Clé InChI |
YPEOAJHJAPVRNF-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC1=CC=C(C=C1)COC2=CC=C(C=C2)C3=C(C=C(C=C3)CCCCCCCC)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{4-Methyl-2-[2-(triethoxysilyl)ethyl]phenyl}ethan-1-one](/img/structure/B14274186.png)

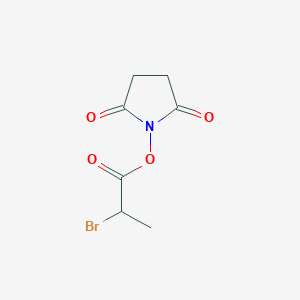

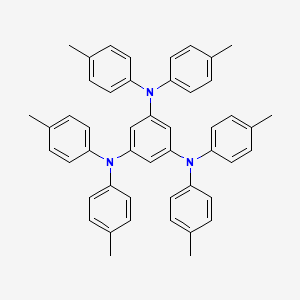
![3-(Prop-2-yn-1-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14274224.png)

![Acetamide, N-[4-(4-chlorobutoxy)-2-nitrophenyl]-](/img/structure/B14274232.png)
![Benzoyl azide, 2-[(4-methoxyphenyl)thio]-](/img/structure/B14274241.png)
